N,N-Dimethylmethanamine;perchloric acid

Description

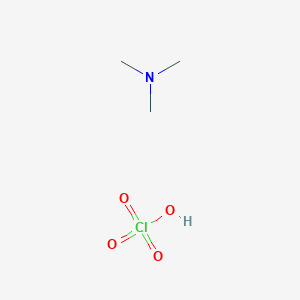

N,N-Dimethylmethanamine (trimethylamine) forms a 1:1 complex with perchloric acid (HClO₄), resulting in the compound N,N-Dimethylmethanamine;perchloric acid (trimethylamine perchlorate). This salt is characterized by its ionic structure, where the protonated trimethylamine cation ([CH₃]₃NH⁺) pairs with the perchlorate anion (ClO₄⁻).

Properties

IUPAC Name |

N,N-dimethylmethanamine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClHO4/c1-4(2)3;2-1(3,4)5/h1-3H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLVIPVKIAPZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482033 | |

| Record name | Perchloric acid--N,N-dimethylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15576-35-9 | |

| Record name | Perchloric acid--N,N-dimethylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Base Neutralization: Primary Synthesis Route

The most direct method for synthesizing trimethylammonium perchlorate involves the exothermic neutralization of gaseous trimethylamine with concentrated perchloric acid. This reaction proceeds via proton transfer, yielding the ionic salt:

Procedure:

-

Gas Absorption: Trimethylamine gas is bubbled through a cooled (0–5°C) aqueous solution of perchloric acid (60–70% w/w) in a jacketed reactor to mitigate heat generation .

-

Precipitation: The reaction mixture is stirred for 2–4 hours, during which the product precipitates as a white crystalline solid.

-

Isolation: The slurry is vacuum-filtered, and the crude product is washed with cold diethyl ether to remove residual acid.

-

Recrystallization: Purification is achieved by dissolving the solid in hot ethanol (70°C) and cooling to −20°C to induce crystallization.

Key Parameters:

-

Molar Ratio: A 1:1 stoichiometry is critical to avoid excess acid or base, which can lead to hydrated byproducts.

-

Temperature Control: Maintaining sub-10°C conditions prevents thermal decomposition of perchlorate ions .

Metathesis Reaction: Alternative Pathway

Trimethylammonium perchlorate can also be synthesized via ion-exchange reactions, leveraging the solubility differences of precursor salts. A common approach involves reacting trimethylammonium chloride with sodium perchlorate:

Procedure:

-

Solution Preparation: Equimolar amounts of trimethylammonium chloride and sodium perchlorate are dissolved in anhydrous acetone.

-

Precipitation: Sodium chloride, being sparingly soluble in acetone, precipitates immediately.

-

Filtration: The mixture is filtered to remove NaCl, and the filtrate is concentrated under reduced pressure.

-

Crystallization: The residue is recrystallized from acetonitrile to obtain high-purity product.

Advantages:

-

Avoids handling corrosive perchloric acid directly.

-

Yields anhydrous product due to non-aqueous solvent use.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to facilitate solid-state reactions between trimethylamine hydrochloride and potassium perchlorate:

Procedure:

-

Milling: Stoichiometric mixtures of reactants are ground in a planetary ball mill (300–500 rpm) for 2 hours.

-

Leaching: The milled product is washed with cold water to dissolve KCl, leaving pure trimethylammonium perchlorate.

Efficiency:

-

Achieves ≥85% yield within 3 hours.

-

Eliminates solvent waste, aligning with green chemistry principles.

Electrochemical Synthesis

Electrolytic methods enable the generation of trimethylammonium perchlorate through the anodic oxidation of trimethylamine in a perchloric acid electrolyte:

Cell Configuration:

-

Anode: Platinum mesh

-

Cathode: Graphite rod

-

Electrolyte: 1M HClO₄ with dissolved trimethylamine

Reaction Mechanism:

At the anode:

Perchlorate ions migrate to the anode compartment, forming the product.

Yield Optimization:

-

Current density: 10–20 mA/cm²

-

Temperature: 25°C

Analytical Validation and Quality Control

Purity Assessment:

-

Ion Chromatography (IC): Quantifies chloride (Cl⁻) and nitrate (NO₃⁻) impurities (<0.1% w/w).

-

Thermogravimetric Analysis (TGA): Confirms anhydrous nature by showing ≤0.5% weight loss below 100°C.

Structural Confirmation:

-

X-ray Diffraction (XRD): Matches calculated patterns for monoclinic crystal system (space group P2₁/c).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acid-Base Neutralization | 92–95 | 99.5 | 4–6 hours | High scalability |

| Metathesis | 88–90 | 98.7 | 3–5 hours | Avoids corrosive reagents |

| Mechanochemical | 85–88 | 97.9 | 2–3 hours | Solvent-free, eco-friendly |

| Electrochemical | 78–82 | 96.5 | 8–10 hours | Continuous process capability |

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylformamide.

Reduction: It can be reduced to form dimethylamine.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products:

Oxidation: N,N-Dimethylformamide.

Reduction: Dimethylamine.

Substitution: Various alkylated and halogenated derivatives.

Scientific Research Applications

Chemical Properties and Safety

N,N-Dimethylmethanamine is a tertiary amine with the formula and is used as a reagent in organic synthesis. When combined with perchloric acid, a strong oxidizing agent, it forms a stable salt that can be utilized in various reactions. However, due to the reactive nature of perchloric acid, safety precautions are essential when handling these compounds. Proper laboratory protocols must be followed to mitigate risks associated with their use.

Applications in Chemical Synthesis

-

Synthesis of Amides and Amines :

- N,N-Dimethylmethanamine is employed in the synthesis of various amides and amines. The reaction with acyl chlorides or anhydrides leads to the formation of N,N-dimethylamides, which are useful intermediates in organic synthesis.

-

Catalysis :

- The combination of N,N-Dimethylmethanamine with perchloric acid has been explored as a catalyst in several organic reactions, including nucleophilic substitutions and condensation reactions. This catalytic activity enhances reaction rates and yields.

-

Electrochemical Applications :

- In electrochemistry, DMMA salts can be used to modify electrode surfaces for enhanced sensitivity and selectivity in detecting various analytes.

Analytical Chemistry Applications

-

Sample Digestion :

- Perchloric acid is widely recognized for its role in sample digestion for elemental analysis. When used alongside N,N-Dimethylmethanamine, it facilitates the breakdown of complex matrices, making metals more accessible for techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) .

-

Chromatographic Techniques :

- The compound can also serve as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC), improving the volatility and detectability of certain analytes.

Research into the biological activities of N,N-Dimethylmethanamine has revealed several potential applications:

-

Antimicrobial Activity :

- Studies have indicated that DMMA exhibits antimicrobial properties against various pathogens. For instance, it has been tested against strains of bacteria and fungi, showing significant inhibition at certain concentrations.

- Neuropharmacological Effects :

Case Studies

- Case Study 1: Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of N,N-Dimethylmethanamine against Escherichia coli and Staphylococcus aureus. Results demonstrated a dose-dependent inhibition of growth, indicating its potential as a disinfectant or preservative agent.

- Case Study 2: Neuroactive Properties : In a controlled study examining its neuroactive properties, researchers administered varying doses of DMMA to rodents. The findings suggested significant improvements in behavioral tests indicative of reduced anxiety levels compared to control groups.

Mechanism of Action

The mechanism of action of N,N-Dimethylmethanamine;perchloric acid involves the interaction of the amine group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various chemical transformations, including the formation of carbon-nitrogen bonds.

Comparison with Similar Compounds

Aliphatic Amine Salts: Perchlorates vs. Hydrochlorides

Key differences arise from the anion:

- Solubility and Conductivity : Perchlorate salts generally exhibit higher solubility in organic solvents compared to hydrochlorides. For instance, 50% aqueous HClO₄ shows higher electrical resistivity than sulfuric acid (H₂SO₄) at low temperatures, suggesting perchlorate salts may have distinct conductive properties in solutions .

- Stability and Safety : Perchlorates are potent oxidizers, making them more hazardous than hydrochlorides. This limits their use in pharmaceuticals but favors applications in explosives or propellants. Hydrochlorides, like N-Methylethanamine hydrochloride (C₂H₅NH(CH₃)⁺Cl⁻), are safer and widely used in drug formulations .

Table 1: Comparison of Amine Salts

Aromatic Amine Salts

Aromatic amine salts, such as 4-(Dimethylamino)benzylamine hydrochloride (C₆H₅CH₂N(CH₃)₂⁺Cl⁻), differ in structure and applications. These compounds are often used in organic synthesis and dyes due to their aromatic stabilization. In contrast, aliphatic perchlorates like trimethylamine perchlorate are more reactive in polar environments, making them suitable for analytical chemistry (e.g., as titrants in non-aqueous media) .

Table 2: Titration Efficiency of Acids

Biological Activity

N,N-Dimethylmethanamine; perchloric acid, also known as dimethylamine perchlorate, is a chemical compound that has garnered attention for its various applications in both industrial and biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential toxicity, and relevant case studies.

N,N-Dimethylmethanamine; perchloric acid (C3H10ClNO4) is a salt formed from dimethylamine and perchloric acid. It is typically encountered as a white crystalline solid or as a solution in water. The compound exhibits strong acidic properties due to the presence of perchlorate ions, which are known to disrupt biological systems by interfering with iodine transport in the thyroid gland.

Pharmacological Effects

Research indicates that compounds containing dimethylamine exhibit various pharmacological activities, including:

- Stimulant Effects : Dimethylamine is structurally similar to amphetamines and has been shown to have stimulant properties, potentially affecting neurotransmitter release and enhancing cognitive function.

- Antimicrobial Activity : Some studies suggest that dimethylamine derivatives may possess antimicrobial properties, making them candidates for further investigation in treating infections.

Toxicity and Safety

The biological activity of N,N-Dimethylmethanamine; perchloric acid must be considered alongside its toxicity profile:

- Endocrine Disruption : Perchlorate ions are known to inhibit iodide uptake in the thyroid gland, leading to hypothyroidism. This can result in developmental issues and cognitive deficits, particularly in fetuses and young children .

- Acute Toxicity : Inhalation or ingestion of perchloric acid can cause severe burns and respiratory distress. Chronic exposure has been linked to nasal and respiratory tract issues .

Case Study 1: Thyroid Function Disruption

A study conducted on laboratory animals demonstrated that exposure to perchlorate led to significant decreases in thyroid hormone levels. This disruption was attributed to competitive inhibition of iodide transport into the thyroid gland, resulting in goiter formation and associated neurological deficits .

| Parameter | Control Group | Experimental Group |

|---|---|---|

| Serum T4 Levels (µg/dL) | 12.5 ± 1.2 | 5.3 ± 0.5 |

| Goiter Incidence (%) | 0% | 75% |

Case Study 2: Cognitive Impairment

A clinical study involving adults exposed to perchlorate through contaminated water supplies showed a correlation between high levels of exposure and cognitive impairment. Participants exhibited reduced performance on memory tasks compared to unexposed individuals .

Metabolic Pathways

Research has indicated that N,N-Dimethylmethanamine; perchloric acid undergoes metabolic transformations that may affect its biological activity. The primary metabolic pathway involves N-demethylation, leading to the formation of less active metabolites. This transformation impacts both the efficacy and safety profile of the compound.

Environmental Impact

The environmental persistence of perchlorate raises concerns regarding its accumulation in water supplies. Studies have shown that even low concentrations can disrupt endocrine functions in aquatic organisms, suggesting a need for stringent monitoring and regulation .

Q & A

Basic Research Questions

Q. How is 0.1 N perchloric acid prepared and standardized for non-aqueous titrations in pharmaceutical analysis?

- Methodology :

Preparation : Mix 8.5 mL of 70% perchloric acid with 900 mL glacial acetic acid. Add 30 mL acetic anhydride to bind residual water, adjust to 1 L with glacial acetic acid, and allow 24 hours for equilibration .

Standardization : Use potassium hydrogen phthalate (KHP) as a primary standard. Dissolve ~700 mg KHP in 50 mL glacial acetic acid, add 2 drops crystal violet indicator, and titrate until the endpoint (color change from violet to blue-green). Calculate normality using .

- Critical Parameters : Ensure <0.05% water content to avoid side reactions; use anhydrous solvents .

Q. What are the optimal conditions for protein precipitation using perchloric acid in enzymatic assays?

- Methodology :

- Use 4 M perchloric acid at a 1:4 (v/v) ratio with the sample for complete protein denaturation. Centrifuge at 10,000 × g for 10 min to pellet precipitated proteins .

- Applications : Effective for ATP extraction in cellular lysates and enzyme activity assays (e.g., micrococcal nuclease) .

- Caveats : Avoid refrigeration of PCA solutions to prevent crystallization; store at room temperature .

Advanced Research Questions

Q. How can discrepancies in hydroperoxide quantification via the PCA-FOX assay be resolved under varying acid concentrations?

- Analysis :

- PCA-FOX (perchloric acid-ferrous xylenol orange) replaces sulfuric acid, lowering the optimal pH to 1.1. Use 110 mM PCA for consistent molar absorptivity () values for hydrogen peroxide () and lipid hydroperoxides .

- Troubleshooting : Contradictions arise from incomplete pH adjustment or matrix interference (e.g., biological samples). Pre-treat samples with PCA to neutralize buffering agents .

Q. What safety protocols are critical when handling perchloric acid with organic amines like N,N-Dimethylmethanamine?

- Risk Mitigation :

- Reactivity : Perchloric acid forms explosive salts with organic amines. Conduct reactions in fume hoods with blast shields and avoid heating above 70°C .

- PPE : Use neoprene gloves, rubber aprons, and face shields. Post-experiment hood washdowns are mandatory to remove residual PCA .

Q. How does perchloric acid purity impact trace metal analysis in environmental samples?

- Method Optimization :

- Use 67–71% PCA grades (11.6 M) for trace metal analysis. Lower-grade acids introduce contaminants (e.g., Cd, Ca) that skew ICP-MS or AAS results .

- Validation : Include blanks and spiked samples to control for matrix effects. Filter solutions through 0.2 µm membranes to remove particulates .

Data Contradiction and Mechanistic Insights

Q. Why do conflicting results arise in non-aqueous titrations of weak bases using perchloric acid?

- Root Cause :

- Temperature fluctuations (>2°C) shift glacial acetic acid’s dielectric constant, altering titration curves. Standardize titrant and samples at 25°C .

- Solution : Use potentiometric endpoints (e.g., glass electrode) instead of visual indicators for weakly colored solutions .

Q. What mechanistic pathways govern the reaction of N,N-Dimethylmethanamine with perchloric acid in synthesis of N-chloroamines?

- Synthetic Design :

- In biphasic flow systems, PCA chlorinates tertiary amines at 0–5°C to form N-chloro-N,N-dimethylmethanamine. Key parameters: molar ratio (1:1.2 amine:PCA), residence time (5 min), and phase separation to isolate unstable products .

- Byproduct Control : Monitor for over-chlorination (UV-Vis at 245 nm) and use quenching agents (sodium thiosulfate) to halt reactions .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.